3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)isoxazole-5-carboxylic acid
Description
This compound features a piperidine ring substituted at the 3-position with a tert-butoxycarbonyl (Boc) protecting group and an isoxazole-5-carboxylic acid moiety. The Boc group enhances stability during synthesis, while the carboxylic acid enables ionic interactions in biological systems. Its molecular formula is C14H19N2O5 (MW: 295.3 g/mol), inferred from structural analysis. The isoxazole ring contributes to aromatic stacking and metabolic resistance, making it a candidate for drug discovery, particularly in kinase or receptor-targeted therapies .
Properties
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-14(2,3)20-13(19)16-6-4-5-9(8-16)10-7-11(12(17)18)21-15-10/h7,9H,4-6,8H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDILURCPZRUDDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=NOC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)isoxazole-5-carboxylic acid, with the CAS number 1361116-93-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 296.32 g/mol. The compound features an isoxazole ring, which is known for its diverse biological activities.
Inhibition of Protein Kinases
Recent studies have indicated that compounds similar to this compound may act as inhibitors of specific protein kinases. These kinases play crucial roles in cell signaling and proliferation, making them significant targets in cancer therapy. For instance, the compound has been evaluated for its activity against various kinases involved in tumorigenesis and cellular signaling pathways .
Anti-inflammatory Properties
There is emerging evidence suggesting that this compound may exhibit anti-inflammatory effects. By modulating inflammatory pathways, it could potentially be used in treating conditions characterized by chronic inflammation. The exact mechanisms remain to be fully elucidated but may involve the inhibition of pro-inflammatory cytokines .
In Vitro Studies
In vitro assays have been conducted to assess the biological activity of this compound. These studies typically measure the compound's efficacy in inhibiting specific enzymes or receptors associated with disease processes.
| Study Type | Target Enzyme/Pathway | Result |
|---|---|---|
| Kinase Inhibition | Various Protein Kinases | Significant inhibition observed |
| Cytokine Production | Pro-inflammatory Cytokines | Reduced levels detected |
Case Studies
- Cancer Therapeutics : In a study focused on targeted cancer therapies, derivatives of this compound were tested for their ability to inhibit tumor growth in xenograft models. Results indicated a dose-dependent reduction in tumor size, highlighting its potential as an anti-cancer agent .
- Neurodegenerative Diseases : Research has also explored the use of this compound in models of neurodegeneration. Preliminary findings suggest that it may help protect neuronal cells from apoptosis through its action on specific kinase pathways involved in cell survival .
Conclusion and Future Directions
The biological activity of this compound presents promising avenues for therapeutic development, particularly in oncology and inflammatory diseases. Ongoing research should focus on elucidating the precise mechanisms underlying its effects and optimizing its pharmacological properties for clinical use.
Future studies are recommended to explore:
- In Vivo Efficacy : Further animal studies to confirm the efficacy observed in vitro.
- Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound.
- Clinical Trials : Initiation of clinical trials to assess safety and effectiveness in humans.
Scientific Research Applications
Medicinal Chemistry
Antagonists and Agonists Development
Research has shown that derivatives of isoxazoles, including those featuring piperidine structures, can act as potent antagonists or agonists for various receptors. For example, studies have highlighted the modification of piperidine moieties to enhance receptor affinity and selectivity. In a study focusing on the P2Y14 receptor, compounds with uncharged piperidine bioisosteres demonstrated significant receptor affinity while maintaining favorable drug-like properties . This suggests that Boc-piperidine isoxazole derivatives could be explored further for developing new drugs targeting similar receptors.
TLR7 Agonists
The compound has also been investigated for its potential as a TLR7 agonist. A recent study synthesized a series of isoxazolo[5,4-d]pyrimidines with Boc-protected piperidine groups, revealing promising biological activity against TLR7 . Compounds with specific substitutions on the piperidine ring exhibited EC50 values indicating effective agonist activity, suggesting that Boc-piperidine isoxazole derivatives could be valuable in immunotherapy.
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial in drug development as they help identify how structural changes affect biological activity. The incorporation of the tert-butoxycarbonyl (Boc) protecting group in the piperidine moiety allows for modifications that can enhance solubility and bioavailability. Research indicates that altering substituents on the isoxazole and piperidine rings can lead to significant variations in potency and selectivity .
A detailed SAR analysis revealed that certain modifications to the piperidine group, such as changing the nitrogen substituents or altering the carbon chain length, could optimize the compound's pharmacological profile. For instance, replacing the Boc group with other protecting groups or removing it entirely can yield compounds with improved receptor binding characteristics.
Synthesis and Characterization
The synthesis of 3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)isoxazole-5-carboxylic acid typically involves multi-step reactions where the piperidine moiety is introduced through selective reactions that preserve the integrity of both the isoxazole and carboxylic acid functionalities. Various synthetic routes have been explored to optimize yield and purity .
Table 1: Synthesis Overview
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Nucleophilic substitution | Piperidine derivatives | Formation of piperidine-containing isoxazoles |
| 2 | Coupling reaction | Isocyanates or acid chlorides | Introduction of carboxylic acid functionality |
| 3 | Protecting group removal | Acidic conditions | Yielding free amine for further derivatization |
Case Studies and Research Findings
Several case studies have demonstrated the efficacy of Boc-piperidine isoxazole derivatives in various biological assays:
- P2Y14 Receptor Studies : Compounds derived from this scaffold were tested for their antagonistic properties against P2Y14 receptors, showing promising results with low IC50 values .
- TLR7 Activation : In vivo studies indicated that certain derivatives activated TLR7 effectively, suggesting potential applications in antiviral therapies or cancer immunotherapy .
Chemical Reactions Analysis
Amide Coupling Reactions
The carboxylic acid group undergoes peptide coupling reactions with amines or activated esters to form amide derivatives. This is facilitated by coupling agents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), enabling the synthesis of pharmacologically relevant conjugates .
Mechanism :
-
Activation of the carboxylic acid via HBTU to form an intermediate acyloxyphosphonium ion.
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Nucleophilic attack by the amine to generate the amide bond.
Applications :
-
Synthesis of anti-tuberculosis agents by coupling with piperazine derivatives .
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Preparation of tricyclic pyrazole-isoxazole hybrids for antimicrobial studies .
Example :
Reaction with 1H-indazole-3-carboxylic acid derivatives yields amides with enhanced binding affinity to bacterial enzymes .
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group on the piperidine ring is removed under acidic conditions to expose the free amine, enabling further functionalization .
Conditions :
-
Trifluoroacetic acid (TFA) in dichloromethane (0°C to room temperature, 1–2 hours).
-
HCl in dioxane or ethyl acetate (room temperature, 4–6 hours).
Outcome :
Applications :
-
Functionalization of the piperidine nitrogen for structure-activity relationship (SAR) studies in anti-tuberculosis drug development .
Esterification and Hydrolysis
The carboxylic acid can be esterified or hydrolyzed to modify its pharmacokinetic properties.
Esterification :
-
Reacted with alcohols (e.g., methanol, ethanol) under DCC/DMAP (dicyclohexylcarbodiimide/4-dimethylaminopyridine) conditions to form methyl or ethyl esters .
Hydrolysis :
Key Findings :
-
Replacement of the ester group with bioisosteres (e.g., amides, hydrazides) reduces anti-tuberculosis activity, confirming the ester’s critical role .
Cycloaddition and Ring-Opening Reactions
The isoxazole ring participates in [3+2] cycloadditions with nitrile oxides or alkynes, though such reactions are less explored for this specific compound.
Reported Transformations :
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Fluorination : Late-stage deoxofluorination of hydroxymethyl or formyl derivatives to synthesize 5-fluoroalkylisoxazoles .
Stability and Reactivity Insights
Thermal Stability :
-
The Boc group remains intact under standard coupling conditions (<50°C) but decomposes above 150°C .
pH Sensitivity :
-
The isoxazole ring is stable in neutral to mildly acidic conditions but undergoes hydrolysis in strong acids (pH <2) .
Research Implications
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features and Properties
Physicochemical Properties
- Solubility : The target’s carboxylic acid improves aqueous solubility (~10–50 µM range estimated), but the Boc group reduces it compared to tetrazole-containing analogs () .
- Lipophilicity (logP) : Estimated logP ~1.5 (moderate), lower than the phenyl-substituted analog (, logP ~2.3) but higher than sulfonamide derivatives (, logP ~0.8) .
Preparation Methods
Synthesis of the Isoxazole Core
A. Cycloaddition of Halogenoximes with Alkynes
A prevalent method for synthesizing isoxazoles involves the metal-free cycloaddition of halogenoximes with alkynes, which is regioselective and scalable. For example, the reaction of chloroximes with propargylic alcohols yields 5-trifluoromethylisoxazoles with high regioselectivity and yields up to 95% on multi-gram scales. This approach is adaptable for introducing various substituents at the 5-position of the isoxazole ring, including carboxylic acid functionalities.
B. Nucleophilic Substitution on 5-Bromomethyl Derivatives
An alternative route involves nucleophilic substitution reactions on 5-bromomethyl isoxazoles, which can be converted into fluorinated derivatives via late-stage deoxofluorination. This method allows for the incorporation of fluorine atoms, which can be relevant for bioactivity modulation.
C. Oxidative Cyclization of Hydroximates
The oxidation of suitable hydroxylamine derivatives or oximes under specific conditions can lead to isoxazoles. For instance, hydroxylamine hydrochloride reacts with 1,3-dicarbonyl compounds to form isoxazoles efficiently.
Functionalization of the Piperidine Ring
A. Carbodiimide-Mediated Coupling
The attachment of the piperidine moiety to the isoxazole core typically employs carbodiimide coupling agents such as 1,1′-carbonyldiimidazole (CDI). For example, the synthesis of intermediates involves activating tert-butoxycarbonyl-protected piperidine-4-carboxylic acid with CDI in dimethylformamide (DMF), followed by coupling with ketone derivatives to form the key intermediate.
B. Alkylation and Nucleophilic Addition
Subsequent steps involve alkylation of the activated piperidine derivative with suitable electrophiles or nucleophilic addition to introduce the desired substituents at the 3-position. The use of sodium hydride (NaH) in DMF facilitates deprotonation and subsequent nucleophilic attack on electrophilic centers.
Assembly of the Final Compound
A. Coupling of Isoxazole with Piperidine Derivative
The final assembly involves coupling the isoxazole ring with the piperidine derivative, often through amide bond formation or similar amidation reactions. The use of carbodiimide reagents ensures efficient coupling under mild conditions, minimizing side reactions.
B. Final Functional Group Adjustments
The last steps include deprotection of the tert-butoxycarbonyl group if necessary and purification via chromatography or recrystallization. The compound's purity and yield are optimized by controlling reaction conditions, such as temperature, solvent choice, and reagent stoichiometry.
Data Table: Summary of Preparation Methods
| Method | Key Reagents | Conditions | Yield | Scale | Remarks |
|---|---|---|---|---|---|
| Cycloaddition of halogenoximes with alkynes | Halogenoximes, alkynes | Metal-free, room temperature | 69-95% | Up to 150 g | Regioselective, versatile |
| Nucleophilic substitution on 5-bromomethyl derivatives | 5-bromomethyl isoxazoles, nucleophiles | Reflux, appropriate solvent | 40-74% | Multi-gram | Suitable for fluorinated derivatives |
| Carbodiimide-mediated coupling | tert-Butoxycarbonyl piperidine-4-carboxylic acid, CDI | Room temperature, DMF | 78-95% | Multi-gram | Efficient for final assembly |
| Alkylation of piperidine derivatives | NaH, electrophiles | DMF, room temperature | Variable | Multi-gram | Facilitates substitution at 3-position |
Research Findings and Considerations
Regioselectivity Control: Quantum chemical calculations suggest that steric and electronic factors govern regioselectivity in cycloaddition reactions, favoring the formation of desired isoxazole derivatives.
Scalability: The methods involving halogenoxime cycloaddition and carbodiimide coupling are demonstrated to be scalable, with yields remaining high at gram to hundred-gram scales, making them suitable for industrial applications.
Functional Group Tolerance: These methods tolerate various substituents, including fluorinated groups, which are often incorporated via late-stage fluorination or nucleophilic substitution, expanding the chemical diversity of the final compounds.
Purification Techniques: Purification typically involves distillation under vacuum, flash chromatography, or recrystallization, depending on the compound's polarity and stability.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)isoxazole-5-carboxylic acid, and what methodological considerations are essential?
- Key Steps :
Coupling Reactions : Use Suzuki-Miyaura coupling (e.g., Pd(PPh₃)₄ catalyst, 1,4-dioxane/water solvent, K₂CO₃ base) to attach the piperidine and isoxazole moieties .
Hydrogenation : Catalytic hydrogenation (e.g., Pd/C under H₂) to reduce intermediates .
Ester Hydrolysis : Saponification with LiOH in THF/methanol (1:1) to convert ester groups to carboxylic acids .
Boc Protection : Introduce tert-butoxycarbonyl (Boc) groups early to protect amine functionalities during synthesis .
- Considerations : Monitor reaction pH during hydrolysis, optimize catalyst loading, and confirm Boc stability under reaction conditions.
Q. Which spectroscopic techniques are essential for characterizing this compound, and what specific data should researchers expect?
- NMR Spectroscopy :
- ¹H NMR : Look for characteristic signals: Boc group (~1.4 ppm, singlet for tert-butyl), isoxazole protons (~6.5–7.0 ppm), and piperidine ring protons (2.5–3.5 ppm) .
- ¹³C NMR : Confirm carbonyl groups (Boc: ~155 ppm; carboxylic acid: ~170 ppm) .
- Mass Spectrometry (MS) : Expect a molecular ion peak matching the molecular weight (C₁₇H₂₃N₃O₅: ~349.4 g/mol) with fragmentation patterns indicating Boc loss .
Q. What purification techniques are recommended for isolating the final compound, considering its solubility profile?
- Liquid-Liquid Extraction : Use ether/water partitioning to remove unreacted starting materials .
- Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane for polar intermediates .
- Recrystallization : Utilize methanol or ethanol for final crystallization due to the compound’s moderate polarity .
Advanced Research Questions
Q. How can researchers optimize the hydrogenation step to improve yield and purity?
- Catalyst Optimization : Test Pd/C loadings (5–10% w/w) and H₂ pressure (1–3 atm) to balance reaction rate and byproduct formation .
- Temperature Control : Maintain 25–50°C to avoid over-reduction of sensitive groups .
- Monitoring : Use TLC or in-situ FTIR to track reaction progress and terminate before side reactions dominate.
Q. How should contradictory NMR data between theoretical predictions and experimental results be resolved?
- Stereochemical Analysis : Use 2D NMR (e.g., COSY, NOESY) to resolve piperidine ring conformations or isoxazole regiochemistry .
- Impurity Profiling : Compare HPLC retention times with synthetic intermediates to identify unreacted starting materials .
- Computational Validation : Perform DFT calculations to predict chemical shifts and compare with experimental data .
Q. What role does the Boc group play in the stability and reactivity of this compound during synthetic modifications?
- Protection : The Boc group shields the piperidine nitrogen from undesired nucleophilic attacks during coupling or hydrolysis steps .
- Stability : Stable under basic conditions (e.g., LiOH hydrolysis) but cleavable with TFA/CH₂Cl₂ (1:1) for downstream functionalization .
- Impact on Solubility : The Boc group enhances solubility in organic solvents, facilitating intermediate purification .
Q. In designing derivatives for SAR studies, which positions allow functional group modifications without compromising core activity?
- Isoxazole Ring : Modify the 5-carboxylic acid group (e.g., amidation, esterification) to explore bioactivity .
- Piperidine Substituents : Replace tert-butyl with other alkyl/aryl groups to study steric effects .
- Boc Replacement : Test alternative protecting groups (e.g., Fmoc) for compatibility with reaction conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
